Add 17014

Anticonvulsant Epilepsy Seizure Models

Add 17014 (1-(4-Chlorophenyl)-5-(4-pyridyl)-Δ2-1,2,3-triazoline) is a synthetic small-molecule anticonvulsant agent from the Δ2-1,2,3-triazoline class. Unlike many traditional anticonvulsants, it lacks the dicarboximide moiety, conferring a distinct pharmacological profile.

Molecular Formula C13H11ClN4
Molecular Weight 258.70 g/mol
CAS No. 55643-87-3
Cat. No. B1666609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdd 17014
CAS55643-87-3
Synonyms1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline
ADD 17014
ADD-17014
Molecular FormulaC13H11ClN4
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESC1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3
InChIInChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2
InChIKeyVVRREURVTJNTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Add 17014 (CAS 55643-87-3): Scientific and Procurement Baseline Overview


Add 17014 (1-(4-Chlorophenyl)-5-(4-pyridyl)-Δ2-1,2,3-triazoline) is a synthetic small-molecule anticonvulsant agent from the Δ2-1,2,3-triazoline class [1]. Unlike many traditional anticonvulsants, it lacks the dicarboximide moiety, conferring a distinct pharmacological profile [2]. It is classified as a prodrug, requiring metabolic activation to a β-amino alcohol metabolite that acts as an NMDA receptor antagonist [3]. Development reached Phase I clinical trials for epilepsy before being discontinued [1].

Why Add 17014 (CAS 55643-87-3) Is Not Interchangeable with Other Anticonvulsants


Add 17014's distinct chemical structure and mechanism of action preclude its simple interchangeability with conventional anticonvulsants like phenytoin, phenobarbital, valproate, or ethosuximide [1]. As a triazoline-based prodrug, its activity relies on metabolic conversion to an active β-amino alcohol metabolite that acts as an NMDA receptor antagonist—a mechanism distinct from the sodium channel blockade (phenytoin), GABAergic potentiation (phenobarbital, valproate), or T-type calcium channel inhibition (ethosuximide) of these comparators [1][2]. This unique activation pathway and pharmacological target profile result in a different spectrum of activity across seizure models and a distinct neurotoxicity profile, making direct substitution in research or therapeutic contexts invalid without specific, data-driven justification [1].

Add 17014 (CAS 55643-87-3): Quantitative Differentiation Against Key Comparators


Superior Protective Index (PI) in Metrazol Seizure Model vs. Standard Anticonvulsants

In the subcutaneous Metrazol (scMet) seizure model in mice, Add 17014 demonstrated a significantly higher Protective Index (PI = TD50/ED50) compared to phenytoin (PHT), phenobarbital (PB), ethosuximide (ESM), and valproate (VPA), indicating a superior therapeutic window [1]. The PI for Add 17014 was 26.02, while the values for the comparator drugs ranged from 1.57 to 14.5 [1]. A higher PI in this model suggests a better margin between efficacy and neurotoxicity, a key differentiator for compound selection in seizure research [1].

Anticonvulsant Epilepsy Seizure Models Pharmacology

Superior Protective Index (PI) in Bicuculline Seizure Model vs. Standard Anticonvulsants

Add 17014 exhibited an exceptionally high Protective Index (PI) of 93.93 in the subcutaneous bicuculline (s.c. Bic) seizure model in mice, a value that substantially exceeded that of all four comparator drugs—phenytoin (PHT), phenobarbital (PB), ethosuximide (ESM), and valproate (VPA)—which ranged from 1.0 to 4.48 [1]. This marked difference underscores Add 17014's superior efficacy-safety profile in a seizure model associated with GABA-A receptor antagonism [1].

Anticonvulsant Epilepsy Seizure Models GABA Antagonism

Broader Spectrum of Anticonvulsant Activity Across Multiple Seizure Models

Add 17014 demonstrated efficacy in a wider range of acute seizure models compared to standard anticonvulsants. It was effective in the MES (maximal electroshock), scMet (subcutaneous Metrazol), s.c. Bic (bicuculline), and s.c. Pic (picrotoxin) tests in mice following nontoxic intraperitoneal doses [1]. In contrast, while phenytoin (PHT) is highly effective in the MES test, it is inactive in scMet, s.c. Bic, and s.c. Pic tests [1]. Similarly, ethosuximide (ESM) is only active in the scMet test [1]. This broader efficacy profile confirms Add 17014's classification as a broad-spectrum agent, unlike the narrow-spectrum activity of many comparator drugs [1].

Anticonvulsant Pharmacology Seizure Models Drug Profiling

Mechanistic Differentiation: NMDA Receptor Antagonism via β-Amino Alcohol Metabolite

Add 17014 acts as a prodrug, with its anticonvulsant activity mediated by its β-amino alcohol metabolite, which functions as an NMDA receptor antagonist [1]. This metabolite displaced nearly 93% of [3H]glutamate from glutamate receptors in vitro, confirming its high affinity for the target [1]. This mechanism is fundamentally distinct from that of its comparator drugs: phenytoin (PHT) acts via sodium channel blockade; phenobarbital (PB) and valproate (VPA) potentiate GABA; and ethosuximide (ESM) inhibits T-type calcium channels [2].

Prodrug NMDA Antagonist Metabolism Mechanism of Action

Add 17014 (CAS 55643-87-3): Optimal Research Application Scenarios Based on Quantitative Differentiation


Investigating Seizure Mechanisms with a Favorable Therapeutic Window

Add 17014 is optimally suited for seizure research where a wide margin between efficacy and neurotoxicity is critical. Its Protective Indices of 26.02 (scMet) and 93.93 (s.c. Bic) in mouse models [1] significantly exceed those of standard comparators like phenytoin and valproate, allowing for clearer interpretation of efficacy data by minimizing confounding neurological impairment. This makes it a superior choice for dose-response studies and for evaluating antiepileptic effects in delicate behavioral assays.

Studying Broad-Spectrum Anticonvulsant Activity Across Diverse Seizure Etiologies

Given its efficacy across MES, scMet, s.c. Bic, and s.c. Pic seizure models [1], Add 17014 is an invaluable tool for research requiring a single compound active against multiple seizure types. Unlike narrow-spectrum agents such as phenytoin (MES only) or ethosuximide (scMet only) [1], Add 17014 enables comparative studies of different epileptic mechanisms within a single experimental framework, reducing the number of control compounds needed and simplifying experimental design.

Elucidating the Role of NMDA Receptor Antagonism in Epilepsy and Neuroprotection

Add 17014 is a critical probe for investigating the contribution of glutamatergic neurotransmission to seizures and excitotoxicity. Its unique metabolism to a β-amino alcohol NMDA receptor antagonist [1], with 93% displacement of [3H]glutamate [1], provides a specific tool for dissecting NMDA receptor-mediated pathways in epilepsy, ischemic damage, and neurodegenerative processes, where standard anticonvulsants with GABAergic or sodium-channel mechanisms offer limited insight.

Prodrug Metabolism and Heterocyclic Chemistry Research

As a heterocyclic prodrug from the Δ2-1,2,3-triazoline class [1], Add 17014 serves as an ideal model compound for studying prodrug activation pathways and the structure-activity relationships of triazoline derivatives. Its metabolic conversion to an active β-amino alcohol [1] provides a well-characterized system for investigations into drug metabolism, pharmacokinetics, and the design of novel CNS-active agents with improved delivery or targeted activation profiles.

Quote Request

Request a Quote for Add 17014

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.